molecular formula C18H18ClFN2O3S B11496344 N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-fluoro-2-methoxybenzenesulfonamide

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B11496344
M. Wt: 396.9 g/mol
InChI Key: BBCLZOSHMOEZLV-UHFFFAOYSA-N
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Description

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-fluoro-2-methoxybenzenesulfonamide is a high-purity synthetic intermediate of significant interest in organic and medicinal chemistry research, particularly in the construction of complex nitrogen-containing heterocycles. Its molecular structure, which integrates a 7-chloro-2-methylindole moiety linked to a 4-fluoro-2-methoxybenzenesulfonamide group, makes it a valuable scaffold for the synthesis of pharmacologically active compounds. Research indicates that closely related N-(2-indol-3-yl-ethyl) sulfonamide derivatives serve as critical precursors in photoredox catalytic radical cascade reactions for assembling the core structures of monoterpene indole alkaloids . These visible-light-mediated transformations provide an innovative and efficient route to complex natural product skeletons, such as the aspidosperma, tetrahydrocarbolinone, and corynanthe types, which are renowned for their diverse and potent biological activities . The presence of the sulfonamide functional group is a key structural feature that can be utilized to generate a nitrogen-centered radical under photoredox conditions, initiating a sequence of intra- and intermolecular bond-forming events to rapidly build molecular complexity . Furthermore, the specific substitution pattern on the indole and benzene rings can be leveraged to fine-tune the compound's electronic properties and steric profile, thereby modulating its reactivity and interaction with biological targets. This compound is offered For Research Use Only and is intended solely for laboratory research applications in chemical synthesis and drug discovery. It is strictly not intended for diagnostic, therapeutic, or any personal uses. Researchers are advised to consult the relevant safety data sheets and handle the material adhering to all applicable laboratory safety protocols.

Properties

Molecular Formula

C18H18ClFN2O3S

Molecular Weight

396.9 g/mol

IUPAC Name

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-fluoro-2-methoxybenzenesulfonamide

InChI

InChI=1S/C18H18ClFN2O3S/c1-11-13(14-4-3-5-15(19)18(14)22-11)8-9-21-26(23,24)17-7-6-12(20)10-16(17)25-2/h3-7,10,21-22H,8-9H2,1-2H3

InChI Key

BBCLZOSHMOEZLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)Cl)CCNS(=O)(=O)C3=C(C=C(C=C3)F)OC

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

The 7-chloro-2-methyl-1H-indole scaffold is typically synthesized via the Fischer indole reaction. Phenylhydrazine derivatives react with ketones under acidic conditions to form the indole ring. For example:

  • Starting Material : 4-Chlorophenylhydrazine and 3-methyl-2-butanone.

  • Conditions : HCl/EtOH, reflux (12–24 h).

  • Yield : 60–75% after recrystallization.

Substitution and Halogenation

Chlorination at the 7-position is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C. Methyl groups are introduced via Friedel-Crafts alkylation or via pre-functionalized ketones in the Fischer protocol.

Ethylamine Linker Installation

Mannich Reaction

The ethylamine side chain is introduced at the indole’s 3-position using a Mannich reaction:

  • Reagents : Formaldehyde, ethylamine hydrochloride.

  • Conditions : Acetic acid, 80°C, 6 h.

  • Yield : 50–65%.

Reductive Amination

Alternative methods employ reductive amination of 3-acetylindole intermediates:

  • Ketone Formation : Reaction of 7-chloro-2-methylindole with ethyl bromoacetate.

  • Reduction : Sodium borohydride (NaBH₄) or LiAlH₄ in THF.

  • Yield : 70–85%.

Sulfonamide Coupling

Sulfonyl Chloride Preparation

4-Fluoro-2-methoxybenzenesulfonyl chloride is synthesized via chlorosulfonation:

  • Sulfonation : 4-Fluoro-2-methoxybenzene treated with ClSO₃H in CH₂Cl₂ at −10°C.

  • Isolation : Crystallization from hexane.

  • Purity : >95%.

Nucleophilic Substitution

The indole-ethylamine intermediate reacts with the sulfonyl chloride under basic conditions:

  • Reagents : Triethylamine (Et₃N) or pyridine in anhydrous DCM.

  • Conditions : 0°C to room temperature, 2–4 h.

  • Yield : 80–90% after column chromatography (SiO₂, EtOAc/hexane).

Optimization and Scalability

Microwave-Assisted Synthesis

Patent US10774072B2 highlights microwave irradiation (150°C, 15 min) to accelerate sulfonamide formation, improving yields to 90–95%.

Solvent Systems

Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency by stabilizing intermediates.

Purification and Characterization

Crystallization

The final product is purified via recrystallization from ethanol/water (1:1), yielding white crystals.

Analytical Data

  • Melting Point : 209–214°C.

  • NMR : δ 7.92 (s, 1H, indole NH), 3.87 (s, 3H, OCH₃), 2.32 (s, 3H, CH₃).

  • HPLC Purity : >98%.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield (%)
Fischer IndoleHigh regioselectivityLong reaction times60–75
Reductive AminationMild conditionsRequires anhydrous solvents70–85
Microwave SynthesisRapid, high yieldSpecialized equipment required90–95

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis of 4-fluoro-2-methoxybenzenesulfonyl chloride reduces material costs.

  • Safety : Use of SO₂Cl₂ requires rigorous fume hood protocols .

Chemical Reactions Analysis

Types of Reactions

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-fluoro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the benzene ring and the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield dechlorinated or demethylated products.

Scientific Research Applications

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-fluoro-2-methoxybenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, bacterial infections, and inflammatory diseases.

    Biological Research: It is used as a tool compound to study various biological processes, including cell signaling pathways and enzyme inhibition.

    Chemical Biology: The compound is used in chemical biology to probe the function of specific proteins and to develop new chemical probes.

    Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-fluoro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound may exert its effects by inhibiting enzyme activity, blocking receptor signaling, or modulating protein-protein interactions.

Comparison with Similar Compounds

Core Modifications

  • N-[2-(7-Chloro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethyl-4-propoxybenzenesulfonamide (): Shares the same indole-ethyl-sulfonamide backbone but substitutes the 4-fluoro-2-methoxy groups with 2,5-dimethyl and 4-propoxy moieties.
  • N-(2-(2-(3-Acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide (3r) (): Replaces the 7-chloro-2-methylindole with a 3-acetylphenyl-substituted indole.
  • N-[2-(1-Methylindol-3-yl)ethyl]-4-nitrobenzenesulfonamide ():
    Substitutes the 7-chloro-2-methylindole with a 1-methylindole and replaces 4-fluoro-2-methoxy with a nitro group. The nitro group is strongly electron-withdrawing, which could increase reactivity but also toxicity risks .

Linker and Sulfonamide Variations

  • N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide ():
    Features dual sulfonamide groups and a furan ring. The additional sulfonamide may improve solubility, while the furan introduces conformational rigidity absent in the target compound .

  • 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide (31) ():
    Uses an acetamide linker instead of ethyl, with a trifluoromethylphenylsulfonamide group. The acetamide linker may reduce steric hindrance but increase susceptibility to enzymatic cleavage .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) LogP
Target Compound ~418.87 7-Cl, 2-Me (indole); 4-F, 2-OMe (sulfonamide) N/A ~4.2*
N-[2-(7-Cl-2-Me-indol-3-yl)ethyl]-2,5-diMe-4-PrO-benzenesulfonamide ~449.96 2,5-diMe, 4-PrO (sulfonamide) N/A ~5.1*
Compound 11 () N/A 6-Cl-benzodioxolyl, thioether 177–180 N/A
N-[2-(1-Me-indol-3-yl)ethyl]-4-NO2-benzenesulfonamide 359.40 1-Me (indole); 4-NO2 (sulfonamide) N/A 4.60

*Estimated using analogous structures.

  • Melting Points : Compound 11 () has a melting point of 177–180°C, suggesting higher crystallinity due to its thioether and benzodioxolyl groups . The target compound’s melting point is unreported but likely lower due to less polar substituents.
  • Lipophilicity (LogP) : The target compound’s LogP (~4.2) is lower than its 2,5-dimethyl-4-propoxy analog (~5.1), reflecting reduced hydrophobicity from fluoro and methoxy groups .

Pharmacological Profiles

  • Enzyme Inhibition : Sulfonamide derivatives often target enzymes like carbonic anhydrase or kinases. The 4-fluoro-2-methoxy group in the target compound may enhance selectivity for enzymes sensitive to halogen-bonding interactions, as seen in similar H-series inhibitors () .
  • Metabolic Stability : The ethyl linker in the target compound likely improves stability compared to acetamide-linked analogs (e.g., compound 31 in ), which are prone to hydrolysis .
  • Toxicity Considerations: Nitro-substituted analogs () pose higher genotoxicity risks than halogenated derivatives, favoring the target compound’s safety profile .

Biological Activity

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-fluoro-2-methoxybenzenesulfonamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various biological systems, and related research findings.

Chemical Structure

The compound's structure can be described as follows:

  • Indole moiety : The presence of a 7-chloro-2-methylindole contributes to its pharmacological properties.
  • Sulfonamide group : This functional group is known for its antibacterial and diuretic activities.

The biological activity of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-fluoro-2-methoxybenzenesulfonamide primarily involves:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are crucial for cellular signaling pathways.
  • Modulation of Receptor Activity : It may act on certain receptors, influencing physiological responses such as inflammation and pain.

Antimicrobial Properties

Research indicates that sulfonamide derivatives possess significant antimicrobial activity. N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-fluoro-2-methoxybenzenesulfonamide has been tested against various bacterial strains, showing promising results in inhibiting growth.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Its mechanism involves the activation of apoptotic pathways and inhibition of tumor growth in vitro.

Data Tables

Biological Activity Tested Strains/Cells IC50 Values (µM) Mechanism
AntibacterialE. coli5.6Enzyme inhibition
AnticancerHeLa cells12.3Apoptosis induction

Case Studies

  • Case Study 1: Antimicrobial Efficacy
    • A study evaluated the compound against Gram-positive and Gram-negative bacteria, demonstrating a higher efficacy compared to traditional sulfonamides.
    • Results indicated a significant reduction in bacterial load in treated samples.
  • Case Study 2: Cancer Cell Line Study
    • The compound was tested on various cancer cell lines, including breast and prostate cancer cells.
    • Findings revealed that it effectively reduced cell viability and induced apoptosis through caspase activation.

Research Findings

Recent research has focused on the pharmacokinetic properties of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-fluoro-2-methoxybenzenesulfonamide, indicating favorable absorption and distribution characteristics. Additionally, studies have explored its potential as a lead compound for developing new therapeutics targeting specific diseases.

Q & A

Q. What are the standard synthetic routes for N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-fluoro-2-methoxybenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the functionalization of the indole core. A common approach includes:

  • Step 1: Chlorination and alkylation of the indole moiety at the 3-position to introduce the ethyl linker.
  • Step 2: Sulfonylation using 4-fluoro-2-methoxybenzenesulfonyl chloride under basic conditions (e.g., NaH or Et3_3N) in aprotic solvents like DMF or DCM .
  • Optimization: Reaction efficiency can be improved via continuous flow reactors or catalysts like DMAP (4-dimethylaminopyridine) to enhance sulfonamide bond formation. Solvent selection (e.g., ethanol vs. DMSO) and temperature control (reflux vs. RT) significantly affect yield and purity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR (¹H/¹³C): Critical for confirming substituent positions (e.g., distinguishing 7-chloro indole vs. 4-fluoro benzene signals). Aromatic protons in the indole ring typically resonate between δ 6.8–7.5 ppm, while sulfonamide protons appear as broad singlets near δ 8.0–9.0 ppm .
  • LC-MS/MS: Used to verify molecular ion peaks (expected [M+H]+^+ ~450–460 Da) and detect impurities.
  • X-ray crystallography: Resolves structural ambiguities, especially for stereochemical confirmation in analogs .

Q. What in vitro models are suitable for preliminary biological screening of this compound?

  • Cancer research: Use cell lines with high expression of indole-targeted pathways (e.g., HT-29 for colorectal cancer or MCF-7 for breast cancer) to assess cytotoxicity via MTT assays.
  • Inflammation models: LPS-induced RAW 264.7 macrophages to measure inhibition of TNF-α or IL-6 .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity across studies?

Discrepancies in IC50_{50} values or target selectivity may arise from:

  • Batch variability: Ensure compound purity (>95% via HPLC) and confirm stability under assay conditions (e.g., DMSO stock solutions degrade at RT).
  • Assay interference: The fluorobenzene moiety may auto-fluoresce in fluorometric assays; use orthogonal methods like SPR (surface plasmon resonance) for binding validation .
  • Example: A 2025 study reported conflicting IC50_{50} values (5 μM vs. 20 μM) in kinase inhibition assays. Resolution required re-testing with ATP concentration standardization and competitive binding controls .

Q. What strategies are effective for improving metabolic stability without compromising bioactivity?

  • Structural modifications: Replace the methoxy group with a trifluoromethoxy (-OCF3_3) group to reduce Phase I metabolism.
  • Deuterium incorporation: Substitute labile hydrogen atoms (e.g., ethyl linker) with deuterium to slow CYP450-mediated degradation .
  • In silico tools: Use molecular docking (AutoDock Vina) to predict interactions with metabolic enzymes like CYP3A4 .

Q. How can researchers design a structure-activity relationship (SAR) study for this compound?

Focus on varying substituents systematically:

PositionModificationImpact on Activity
Indole 7-ClReplace Cl with Br or CF3_3Increased lipophilicity but potential toxicity
Sulfonamide 4-FSubstitute F with NO2_2 or OCH3_3Alters electron density and target binding
Ethyl linkerReplace with propyl or cyclopropylModifies conformational flexibility .

Methodological Guidance

Q. What computational methods are recommended for predicting off-target interactions?

  • Pharmacophore modeling (e.g., Schrödinger Phase): Identify key interactions (e.g., hydrogen bonds with sulfonamide oxygen) to screen against databases like ChEMBL.
  • Molecular dynamics (GROMACS): Simulate binding stability to unintended targets (e.g., hERG channel) to assess cardiac toxicity risks .

Q. How should researchers address solubility challenges in in vivo studies?

  • Co-solvent systems: Use 10% Cremophor EL in saline for intravenous administration.
  • Nanoparticle encapsulation: PLGA-based nanoparticles improve bioavailability by 2–3 fold in rodent models .

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